molecular formula C5H10O5 B584054 L-[1-13C]xylose CAS No. 178101-87-6

L-[1-13C]xylose

Cat. No.: B584054
CAS No.: 178101-87-6
M. Wt: 151.122
InChI Key: SRBFZHDQGSBBOR-LBGCCOHZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of L-[1-13C]xylose typically involves the incorporation of the carbon-13 isotope into the xylose molecule. This can be achieved through chemical synthesis or biotechnological methods. One common approach is the fermentation of xylose using microorganisms in the presence of a carbon-13 labeled substrate . The fermentation process is optimized to ensure the efficient incorporation of the isotope into the xylose molecule.

Industrial Production Methods

Industrial production of this compound often involves large-scale fermentation processes. These processes utilize genetically engineered microorganisms capable of efficiently incorporating the carbon-13 isotope into xylose. The fermentation conditions, such as temperature, pH, and nutrient availability, are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

L-[1-13C]xylose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Xylonic acid.

    Reduction: Xylitol.

    Isomerization: Xylulose.

Mechanism of Action

The mechanism of action of L-[1-13C]xylose involves its incorporation into metabolic pathways where it serves as a substrate for various enzymes. The carbon-13 label allows researchers to track its conversion and interaction with other molecules using NMR spectroscopy. This provides insights into the metabolic processes and the role of xylose in different biological systems .

Comparison with Similar Compounds

L-[1-13C]xylose can be compared with other labeled sugars such as:

    D-[1-13C]glucose: Used in similar metabolic studies but focuses on glucose metabolism.

    L-[1-13C]arabinose: Another pentose sugar used in metabolic research.

    D-[1-13C]fructose: Used to study fructose metabolism.

This compound is unique due to its specific labeling at the carbon-1 position, making it particularly useful for detailed metabolic studies and NMR spectroscopy .

Properties

IUPAC Name

(3S,4R,5S)-(213C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m0/s1/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-LBGCCOHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([13CH](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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